molecular formula C18H23ClFNO3 B4438894 1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride

1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride

Cat. No.: B4438894
M. Wt: 355.8 g/mol
InChI Key: YZUYFEIDMKCYFS-UHFFFAOYSA-N
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Description

1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with methoxybenzyl chloride to form 4-[(4-fluorophenyl)methoxy]-3-methoxybenzyl chloride. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.

Scientific Research Applications

1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3.ClH/c1-13(21)10-20-11-15-5-8-17(18(9-15)22-2)23-12-14-3-6-16(19)7-4-14;/h3-9,13,20-21H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUYFEIDMKCYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
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1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
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1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
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1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
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1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride
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1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol;hydrochloride

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